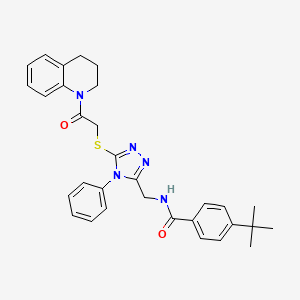
4-(tert-Butyl)-N-((5-((2-(3,4-Dihydrochinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H33N5O2S and its molecular weight is 539.7. The purity is usually 95%.
BenchChem offers high-quality 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(tert-butyl)-N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioomyceten-Aktivität
Die Verbindung hat eine vielversprechende Antioomyceten-Aktivität gegen den Pflanzenpathogen Pythium recalcitrans gezeigt. Forscher haben Derivate des 3,4-Dihydroisochinolin-1(2H)-on-Gerüsts unter Verwendung der Castagnoli-Cushman-Reaktion synthetisiert. Unter diesen Derivaten sticht Verbindung I23 hervor und zeigt eine überlegene In-vitro-Potenz gegen P. recalcitrans mit einem EC50-Wert von 14 mM. Bemerkenswert ist, dass diese Potenz die des kommerziellen Fungizids Hymexazol (37,7 M) übertrifft. Darüber hinaus zeigte I23 eine signifikante In-vivo-präventive Wirksamkeit (75,4% bei einer Dosis von 2,0 mg/Topf) ohne signifikante Unterschiede im Vergleich zu Hymexazol-Behandlungen (63,9%). Bei einer höheren Dosis (5,0 mg pro Topf) erreichte I23 eine beeindruckende präventive Wirksamkeit von 96,5%. Der Wirkmechanismus scheint die biologischen Membransysteme von P. recalcitrans zu stören .
Struktur-Wirkungs-Beziehung (SAR)-Einblicke
Die etablierten CoMFA (Comparative Molecular Field Analysis) und CoMSIA (Comparative Molecular Similarity Indices Analysis) Modelle liefern wertvolle Einblicke in die strukturellen Anforderungen für die Aktivität. Insbesondere die C4-Carboxylgruppe spielt eine entscheidende Rolle für die Wirksamkeit der Verbindung. Diese Ergebnisse tragen zu unserem Verständnis der SAR von 3,4-Dihydroisochinolin-1(2H)-on-Derivaten bei und leiten die weitere Gestaltung und Entwicklung von potenten Antioomyceten-Wirkstoffen gegen P. recalcitrans .
Agrochemische Anwendungen
Naturstoffe (NPs) dienen oft als eine reiche Quelle für agrochemische Wirkstoffe. Ihre Komplexität und begrenzte Verfügbarkeit können jedoch die direkte Anwendung behindern. Als Reaktion darauf vereinfachen Forscher NP-Strukturen, um synthetisch zugängliche bioaktive Gerüste zu schaffen. Die fragliche Verbindung veranschaulicht diese Strategie und bietet ein vielversprechendes Gerüst für den Pflanzenschutz. Solche synthetischen Einheiten, die von NPs inspiriert sind, tragen maßgeblich zum Markt für Pflanzenschutzmittel bei .
Zusammenfassend lässt sich sagen, dass „4-(tert-Butyl)-N-((5-((2-(3,4-Dihydrochinolin-1(2H)-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamid“ ein Potenzial als Antioomyceten-Wirkstoff besitzt und wertvolle Einblicke für die zukünftige agrochemische Entwicklung bietet. Forscher erforschen weiterhin seine Anwendungen und optimieren seine Struktur, um die Wirksamkeit zu verbessern. 🌱🔬👩🔬 .
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-31(2,3)24-17-15-23(16-18-24)29(38)32-20-27-33-34-30(36(27)25-12-5-4-6-13-25)39-21-28(37)35-19-9-11-22-10-7-8-14-26(22)35/h4-8,10,12-18H,9,11,19-21H2,1-3H3,(H,32,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZVNXLPYCOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

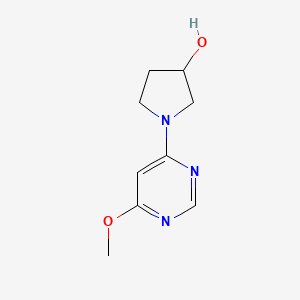
![2-Chloro-N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B2578655.png)

![2-Ethyl-3,5,6,7-tetrahydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B2578660.png)
![4-TERT-BUTYL-N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]BENZAMIDE](/img/structure/B2578661.png)
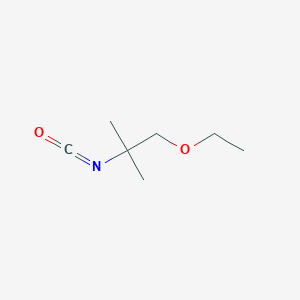
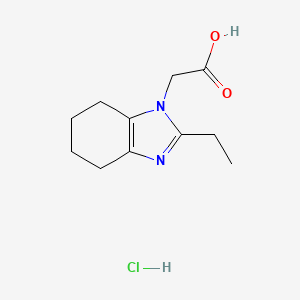


![(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)prop-2-enamide](/img/structure/B2578669.png)
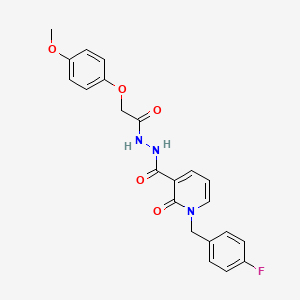
![7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1H-4,1,2-benzothiadiazine 4,4-dioxide](/img/structure/B2578671.png)

